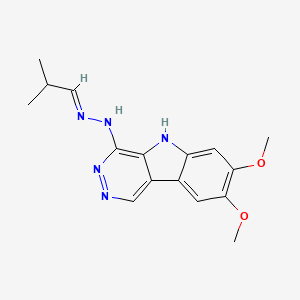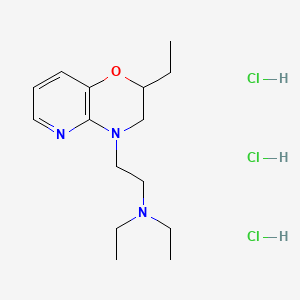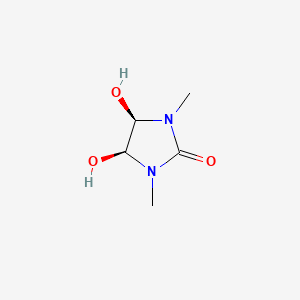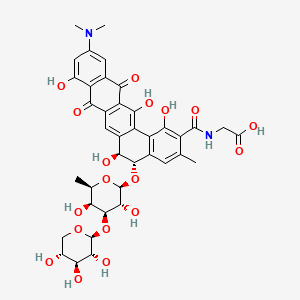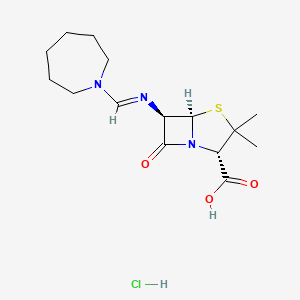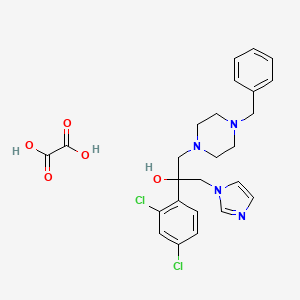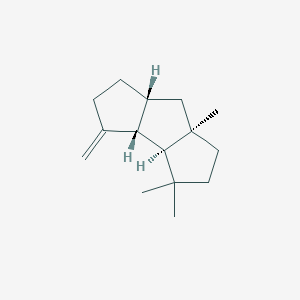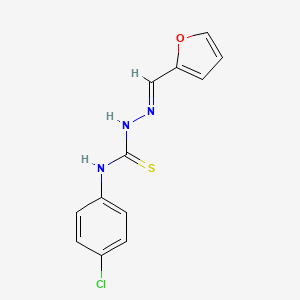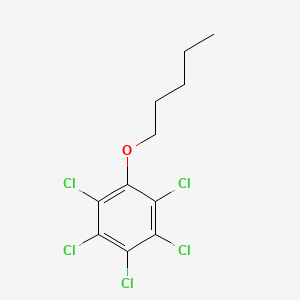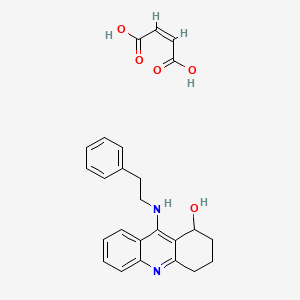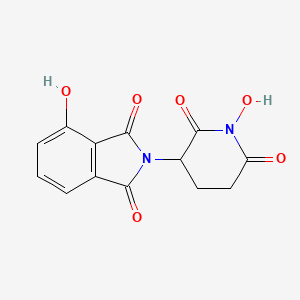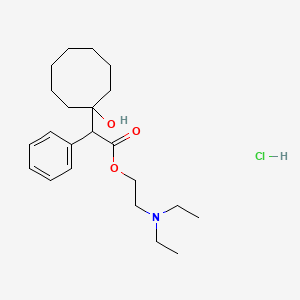
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxycyclooctyl ring, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-(1-hydroxycyclooctyl)-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-(diethylamino)ethyl 2-(1-oxocyclooctyl)-2-phenylacetate.
Reduction: 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxycyclooctyl ring and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate: Contains a cyclopentyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycycloheptyl)-2-phenylacetate: Features a cycloheptyl ring.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride lies in its cyclooctyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
102702-15-8 |
|---|---|
Molekularformel |
C22H36ClNO3 |
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h8-10,13-14,20,25H,3-7,11-12,15-18H2,1-2H3;1H |
InChI-Schlüssel |
WCMSGJIUWVANGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCCCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


